molecular formula C17H15N7O2S B10998334 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10998334
M. Wt: 381.4 g/mol
InChI Key: MOBREFGOOSOSES-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under specific conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring can be done using methanol and a suitable catalyst.

    Formation of the thiazole ring: This involves the reaction of a pyridine derivative with a thioamide under cyclization conditions.

    Amide bond formation: The final step involves coupling the triazolopyridazine and thiazole moieties through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymer matrices to enhance material properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceutical Manufacturing: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signaling pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its methoxy group and the specific arrangement of the triazolopyridazine and thiazole rings differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Biological Activity

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a novel synthetic derivative designed to explore its biological activities, particularly in the context of anti-cancer and anti-microbial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H15N5O2S
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 1322604-60-3

Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed:

  • Inhibition of Kinases : Compounds similar to this triazolo derivative have shown potential as dual inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer progression and therapy resistance. For instance, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against these targets .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives exhibit cytotoxic effects on multiple cancer cell lines. For example, compounds derived from similar structures have reported mean GI% values indicating significant antiproliferative activity .
  • Antimicrobial Activity : Some derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity Type Target/Pathogen IC50/Effect Reference
Anticancerc-Met kinaseIC50 = 0.163 μM
AnticancerPim-1 kinaseIC50 = 0.283 μM
AntitubercularMycobacterium tuberculosisIC50 = 1.35 - 2.18 μM
CytotoxicityHEK-293 cellsNon-toxic

Case Study 1: Anti-Cancer Activity

A study synthesized a series of triazolo[4,3-b]pyridazine derivatives that were tested against a panel of cancer cell lines. One notable compound demonstrated a significant reduction in cell viability across various types of cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Anti-Tubercular Efficacy

Another study focused on the anti-tubercular properties of related compounds. The synthesized derivatives were evaluated against Mycobacterium tuberculosis, revealing promising inhibitory concentrations that suggest further development for tuberculosis treatment.

Properties

Molecular Formula

C17H15N7O2S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H15N7O2S/c1-26-16-8-6-14-22-21-13(24(14)23-16)5-7-15(25)20-17-19-12(10-27-17)11-4-2-3-9-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,19,20,25)

InChI Key

MOBREFGOOSOSES-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C1

Origin of Product

United States

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